Structural Differentiation: Ortho-Acrylamido-Benzamide Core vs. Meta/Para-Substituted or Acrylamide-Deficient Analogs
The compound incorporates an ortho-substituted acrylamide (prop-2-enamido) group on a benzamide scaffold with an N-benzyl substituent, creating a unique hydrogen-bond donor/acceptor arrangement and covalent warhead geometry. Class-level SAR data from substituted benzamide HDAC inhibitors demonstrate that ortho-substitution (2-Me analog) yields an IC₅₀ of 8.7 ± 0.7 µM, whereas para-substitution (4-Me analog) produces a significantly reduced IC₅₀ of 29.1 ± 3.8 µM—a 3.3-fold difference attributed to altered zinc-binding geometry [1]. Although direct IC₅₀ data for N-benzyl-2-(prop-2-enamido)benzamide are not available in the primary literature, the presence of the ortho-acrylamido group positions this compound in the higher-activity ortho-substituted benzamide subclass. Furthermore, the acrylamide moiety provides irreversible covalent targeting capacity absent in saturated 2-acetamidobenzamide analogs [2].
| Evidence Dimension | HDAC inhibitory activity as a function of benzamide substituent position (class-level SAR) |
|---|---|
| Target Compound Data | Ortho-substituted benzamide scaffold with acrylamide warhead; no direct IC₅₀ data available for CAS 32961-29-8 |
| Comparator Or Baseline | 2-Me substituted benzamide analog: IC₅₀ = 8.7 ± 0.7 µM; 4-Me substituted benzamide analog: IC₅₀ = 29.1 ± 3.8 µM [1] |
| Quantified Difference | Ortho vs. para substitution confers ~3.3-fold lower IC₅₀ (higher potency) in the analog series |
| Conditions | Enzyme inhibitory activity assay; substituted benzamide derivatives; target not specified in source |
Why This Matters
Procurement of ortho-substituted benzamides rather than meta- or para-substituted analogs is critical for HDAC-targeting assays where zinc-chelating geometry dictates potency.
- [1] J Med Chem. 2009 Aug 27;52(16):5228–5240. Table 1: Structure and activity of substituted benzamide derivatives. PMC3148848. View Source
- [2] Li Y, Zhou Y, Qian P, et al. Design, synthesis and antiproliferative activities of novel benzamides derivatives as HDAC inhibitors. Eur J Med Chem. 2015;100:270-276. PMID: 26140961. View Source
